Methyl 5-iodopicolinate

CAS No.: 41960-44-5

Cat. No.: VC7812645

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41960-44-5 |

|---|---|

| Molecular Formula | C7H6INO2 |

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | methyl 5-iodopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 |

| Standard InChI Key | QETAXCDWNFMFCM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(C=C1)I |

| Canonical SMILES | COC(=O)C1=NC=C(C=C1)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

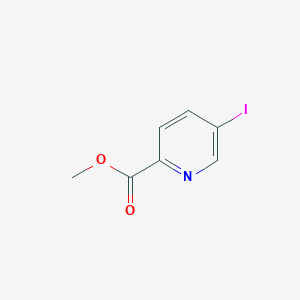

Methyl 5-iodopicolinate belongs to the picolinic acid ester family, distinguished by its iodinated aromatic system. The pyridine core ensures aromatic stability, while the electron-withdrawing iodine and ester groups influence its reactivity. The compound’s IUPAC name, methyl 5-iodopyridine-2-carboxylate, reflects its substitution pattern:

-

2-position: Methyl ester (-COOCH₃)

-

5-position: Iodine atom (-I)

The planar pyridine ring facilitates π-π stacking interactions, a property leveraged in supramolecular chemistry and crystal engineering .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆INO₂ | |

| Molecular Weight | 263.04 g/mol | |

| SMILES | COC(=O)C1=NC=C(C=C1)I | |

| InChI | InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| InChIKey | QETAXCDWNFMFCM-UHFFFAOYSA-N |

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions provide insights into the compound’s gas-phase behavior, relevant for mass spectrometry applications. The CCS values vary with adduct formation, as shown below:

Table 2: Predicted Collision Cross Sections (Ų)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.95162 | 139.1 |

| [M+Na]⁺ | 285.93356 | 144.3 |

| [M+NH₄]⁺ | 280.97816 | 142.6 |

| [M-H]⁻ | 261.93706 | 133.9 |

These predictions aid in method development for analytical characterization, particularly in high-resolution mass spectrometry .

Synthesis and Derivative Formation

Synthetic Routes

While no explicit synthesis protocols for methyl 5-iodopicolinate are documented in the provided sources, analogous iodopyridine esters suggest plausible pathways. For example, methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) is synthesized via palladium-catalyzed cross-coupling under microwave irradiation. Adapting such methods, methyl 5-iodopicolinate could be prepared through:

-

Direct iodination: Electrophilic substitution on methyl picolinate using iodine and an oxidizing agent.

-

Esterification: Reaction of 5-iodopicolinic acid with methanol under acidic conditions.

The absence of literature-specific data underscores the need for empirical optimization in future studies.

Derivative Chemistry

The iodine atom at the 5-position offers a handle for further functionalization. Potential reactions include:

-

Suzuki-Miyaura coupling: Replacement of iodine with aryl/heteroaryl groups using palladium catalysts.

-

Nucleophilic aromatic substitution: Displacement with amines or alkoxides under basic conditions.

Such transformations align with strategies employed for structurally related compounds like methyl 5-amino-6-iodopicolinate, where cross-coupling reactions yield biaryl derivatives.

Physicochemical Properties

Stability and Reactivity

The electron-deficient pyridine ring renders methyl 5-iodopicolinate susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The iodine substituent further polarizes the aromatic system, enhancing reactivity toward metal-catalyzed cross-couplings. Stability data are lacking, but analogous iodopyridines are typically stored under inert conditions to prevent dehalogenation.

Future Directions

-

Synthetic Optimization: Develop robust protocols for large-scale synthesis.

-

Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.

-

Computational Modeling: Predict binding affinities toward therapeutic targets using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume